4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid
Overview
Description
“4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid”, also known as DBU, is an important compound in scientific research and industry. It is a derivative of benzotriazole, a versatile synthetic auxiliary endowed with a unique set of physicochemical properties .
Synthesis Analysis
The synthesis of benzotriazole derivatives is usually a two-step process from 1H-benzotriazole . The first step involves the reaction of sodium azide and sulfuryl chloride to produce chlorosulfonyl azide, which is then converted into the benzotriazole derivative by addition of benzotriazole and pyridine .Molecular Structure Analysis
The molecular formula of this compound is C14H20N4O4S, and it has a molecular weight of 340.4 g/mol. The benzotriazole fragment in the molecule behaves as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis
Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Physical And Chemical Properties Analysis
This compound is reported to be a solid . The melting point is reported to be 193°C . It is soluble in DMSO .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Antioxidants play a crucial role in mitigating oxidative stress, and compounds related to benzotriazolyl derivatives are studied for their antioxidant capacities. Ilyasov et al. (2020) discussed the ABTS radical cation-based assays, a prominent method for assessing antioxidant capacity. This review elucidates various reaction pathways, highlighting the complexity and the need for further investigation to understand the contributions of specific reactions to the total antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Corrosion Inhibition
The application of triazole derivatives, including benzotriazole, as corrosion inhibitors for metals is well-documented. Walker (1976) reviewed the efficacy of tolyltriazole, a benzotriazole derivative, in protecting copper and brass from corrosion in various environments. The study indicates that these compounds can serve as effective corrosion inhibitors, with potential applications in protecting industrial metals from oxidative damage (Walker, 1976).
Environmental Persistence and Degradation
Concerns about the environmental impact and persistence of perfluorinated compounds have led to research into their bioaccumulation and degradation. Conder et al. (2008) provided a critical review comparing perfluorinated carboxylates and sulfonates to legacy persistent lipophilic compounds, highlighting the need for more research on the environmental fate of these compounds. This review emphasizes the complexity of assessing the bioaccumulation potential of environmental contaminants and the importance of understanding their degradation pathways (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
properties
IUPAC Name |
4-[5-(diethylsulfamoyl)benzotriazol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-17(4-2)23(21,22)11-7-8-13-12(10-11)15-16-18(13)9-5-6-14(19)20/h7-8,10H,3-6,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHDDVTXVNQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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